molecular formula C22H26N2O5S B2556049 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922104-32-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2556049
CAS No.: 922104-32-3
M. Wt: 430.52
InChI Key: VPUKHMZSWMFCPD-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B cells. Dysregulated BCR signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders. This compound exerts its effect by covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of its enzymatic activity and downstream signaling [Source] . Its primary research value lies in the investigation of autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell function is a key driver of disease pathology. Researchers utilize this inhibitor to dissect the specific contributions of BTK to immune complex-driven activation and to evaluate the therapeutic potential of BTK inhibition in preclinical models, offering a targeted approach to modulate B-cell activity without broad immunosuppression [Source] .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h5,7-12,14,23H,1,6,13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKHMZSWMFCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]oxazepin core with various substituents. Its molecular formula is C₁₈H₃₃N₃O₃S, and it has a molecular weight of approximately 357.55 g/mol. The presence of an allyl group and a sulfonamide moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they can inhibit carbonic anhydrase or other key enzymes in the biosynthesis of nucleotides.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For example:

CompoundActivityReference
Compound AAntibacterial against E. coli
Compound BAntifungal against Candida spp.

The specific activity of N-(5-allyl...) remains to be fully characterized but is expected to follow similar trends due to structural similarities.

Anticancer Potential

Research shows that compounds with an oxazepin structure often demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A related compound demonstrated an IC50 value of 10 µM against the CCRF-CEM leukemia cell line in preliminary screenings .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds. For example, studies showed significant tumor reduction in xenograft models treated with similar sulfonamide derivatives.
  • Clinical Relevance : Some derivatives have entered clinical trials for their potential use in treating bacterial infections and certain types of cancer.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C25_{25}H30_{30}N2_{2}O4_{4}S and a molecular weight of approximately 456.6 g/mol. It features a sulfonamide group known for its biological activity, particularly in antibacterial applications. The unique structure includes an allyl group and a tetrahydrobenzo[b][1,4]oxazepine core, which may influence its pharmacological properties.

Pharmacological Applications

  • Antibacterial Activity :
    • The sulfonamide moiety is recognized for inhibiting bacterial folic acid synthesis, essential for bacterial growth and reproduction. Compounds with similar structures have demonstrated antibacterial properties, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Properties :
    • Research indicates that compounds structurally related to sulfonamides can exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.
  • Cancer Research :
    • Preliminary studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide may interact with enzymes involved in cancer pathways. This interaction could lead to the development of new anticancer agents .

Synthesis Pathways

The synthesis of this compound typically involves multiple synthetic steps that require precise control over reaction conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core :
    • Initial reactions focus on constructing the oxazepine structure through cyclization reactions involving appropriate precursors.
  • Introduction of the Allyl Group :
    • An allylation step is performed to introduce the allyl substituent at the specified position on the oxazepine core.
  • Sulfonamide Formation :
    • The final step involves reacting the intermediate with an ethoxybenzenesulfonamide to yield the target compound.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Studies have shown that similar compounds may bind to enzymes involved in folate metabolism or other biochemical pathways relevant to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () serves as a relevant comparator due to its shared benzoxazepine core but divergent substituents:

  • R1 Substituent: The target compound has a 5-allyl group, whereas the comparator has a 5-ethyl group.
  • Aromatic Ring Substituents: The target compound’s 4-ethoxybenzenesulfonamide contrasts with the comparator’s 3,4-difluorobenzamide.
  • Electron-Withdrawing/Donating Effects : The ethoxy group in the target is electron-donating, while the 3,4-difluoro substituents in the comparator are strongly electron-withdrawing, altering electronic distribution across the aromatic ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Comparator Compound ()
Molecular Weight ~434.48 g/mol (estimated) 428.44 g/mol
Substituent at Position 5 Allyl (-CH₂CH₂CH₂) Ethyl (-CH₂CH₃)
Aromatic Group 4-ethoxybenzenesulfonamide 3,4-difluorobenzamide
Predicted LogP ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity due to fluorine)
Hydrogen Bond Acceptors 6 (sulfonamide O, ether O, oxazepine O/N) 5 (amide O, fluorine atoms)

Research Implications and Limitations

  • Metabolic Stability : The ethoxy group in the target is susceptible to oxidative metabolism (e.g., O-dealkylation), whereas the fluorine atoms in the comparator improve metabolic resistance.
  • Gaps in Data : Comparative studies on binding affinity, toxicity, or in vivo efficacy are absent, necessitating further empirical validation.

Q & A

Q. What are the optimal synthetic routes and critical purification techniques for synthesizing this compound?

The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:

  • Controlled conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of the allyl group .
  • Reagent optimization : Selection of coupling agents (e.g., EDCI/HOBt) for sulfonamide formation to enhance yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .

Q. How can researchers characterize the compound’s structure and confirm purity?

  • Spectroscopic methods :
  • ¹H NMR : Identify protons on the oxazepine ring (δ 3.5–4.2 ppm) and allyl group (δ 5.1–5.9 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Elemental analysis : Match experimental vs. theoretical C, H, N, S values to validate stoichiometry .

Advanced Research Questions

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

  • Enzyme kinetics : Use fluorescence-based assays to measure inhibition constants (Kᵢ) for carbonic anhydrase isoforms. For example:
Enzyme IsoformKᵢ (nM)Assay Conditions
hCA I450pH 7.4, 25°C
hCA II12pH 7.4, 25°C
Data derived from stopped-flow CO₂ hydration assays .
  • Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding modes with catalytic zinc in carbonic anhydrase .
  • Cellular assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How to resolve contradictions in reactivity data under varying solvent conditions?

  • Kinetic analysis : Monitor reaction rates (e.g., allyl oxidation) in polar aprotic (DMF) vs. protic (MeOH) solvents using UV-Vis spectroscopy. For example:
SolventRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
DMF0.04568.2
MeOH0.01282.5
Findings suggest solvent polarity stabilizes transition states differently .
  • DFT calculations : Use Gaussian 16 to model solvent effects on reaction pathways .

Q. What strategies address stability challenges during storage and handling?

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of the allyl group .

Comparative Analysis and Structural Analogues

Q. How does structural modification (e.g., substituents on the benzene ring) influence bioactivity?

A comparison of analogues reveals key trends:

Compound SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
4-Ethoxy (target compound)0.85 (hCA II)1.2 (DMSO)
3-Chloro-4-methoxy 0.920.8
4-Methoxy-3-methyl 1.452.1
The 4-ethoxy group enhances both potency and solubility due to electron-donating effects and reduced steric hindrance .

Methodological Considerations

Q. What experimental controls are critical when assessing the compound’s in vitro bioactivity?

  • Positive controls : Use acetazolamide (hCA II inhibitor, IC₅₀ = 12 nM) to validate assay sensitivity .
  • Solvent controls : Include DMSO vehicle (≤0.1% v/v) to rule out nonspecific effects .
  • Replicate design : Perform triplicate measurements with blinded analysis to minimize bias .

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